Cas no 3070-66-4 (methyl 2-methylidenepentanoate)

Methyl 2-methylidenepentanoate is a methyl ester derivative of 2-methylidenepentanoic acid, characterized by its reactive methylene group and ester functionality. This compound is primarily utilized in organic synthesis as a versatile building block for polymerization reactions, Michael additions, and other carbon-carbon bond-forming processes. Its structural features enable efficient incorporation into complex molecules, making it valuable in pharmaceutical and specialty chemical applications. The ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. Additionally, the α,β-unsaturated moiety offers reactivity toward nucleophiles, enabling selective modifications. Proper storage under inert conditions is recommended to maintain stability due to its potential sensitivity to polymerization.
methyl 2-methylidenepentanoate structure
3070-66-4 structure
Product Name:methyl 2-methylidenepentanoate
CAS No:3070-66-4
MF:C7H12O2
MW:128.168982505798
CID:1444144
PubChem ID:12684701
Update Time:2025-05-26

methyl 2-methylidenepentanoate Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 2-methylene-, methyl ester
    • methyl 2-methylenepentanoate
    • methyl 2-methylidenepentanoate
    • DA-20132
    • DTXSID60506831
    • EN300-1168747
    • QLXPVMDADJJSOC-UHFFFAOYSA-N
    • methy 2-propylacrylate
    • methylpropylacrylat
    • methyl2-methylidenepentanoate
    • 3070-66-4
    • SCHEMBL1298570
    • Inchi: 1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h2,4-5H2,1,3H3
    • InChI Key: QLXPVMDADJJSOC-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=C)CCC)=O

Computed Properties

  • Exact Mass: 128.08376
  • Monoisotopic Mass: 128.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

methyl 2-methylidenepentanoate Pricemore >>

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Additional information on methyl 2-methylidenepentanoate

Methyl 2-Methylidenepentanoate: A Comprehensive Overview

Methyl 2-methylidenepentanoate, identified by the CAS number 3070-66-4, is a compound of significant interest in various fields, including chemistry, pharmacology, and materials science. This compound is a methyl ester derivative with a unique structure that imparts it with distinct chemical and physical properties. Its molecular formula is C8H14O2, and it belongs to the class of organic compounds known as esters. The compound's structure features a pentanoate group with a methylidene substituent, which contributes to its reactivity and functional versatility.

The synthesis of methyl 2-methylidenepentanoate involves several methodologies, including the esterification of 2-methylidene-pentanoic acid with methanol under acidic or enzymatic conditions. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of solid acid catalysts to enhance the yield and purity of the compound during synthesis.

One of the most notable applications of methyl 2-methylidenepentanoate is in the fragrance industry, where it serves as a key ingredient in perfumes and personal care products due to its pleasant floral aroma. The compound's olfactory profile has been extensively studied, with findings indicating that it can mimic natural floral scents, making it an ideal substitute for expensive or rare essential oils.

In addition to its role in perfumery, methyl 2-methylidenepentanoate has shown potential in pharmaceutical research. Recent studies have explored its ability to act as a precursor in the synthesis of bioactive molecules, including those with anti-inflammatory and antioxidant properties. For example, researchers have successfully utilized this compound in the development of novel drug delivery systems, where its ester functionality plays a critical role in enhancing drug solubility and bioavailability.

The chemical stability of methyl 2-methylidenepentanoate under various conditions has also been a focal point of recent investigations. Studies conducted under thermal and oxidative stress reveal that the compound exhibits moderate stability, with degradation products forming under harsh conditions. These findings are particularly relevant for its use in industrial applications where long-term stability is required.

From an environmental standpoint, the biodegradability of methyl 2-methylidenepentanoate has been assessed through standardized tests. Results indicate that the compound is readily biodegradable under aerobic conditions, which aligns with current sustainability trends in chemical manufacturing. This attribute makes it a favorable choice for eco-friendly product formulations.

Recent technological advancements have further expanded the utility of methyl 2-methylidenepentanoate into emerging fields such as bio-based plastics and renewable materials. Researchers are exploring its potential as a building block for synthesizing biodegradable polymers, which could offer sustainable alternatives to conventional petroleum-based plastics.

In conclusion, methyl 2-methylidenepentanoate (CAS No. 3070-66-4) is a multifaceted compound with applications spanning across various industries. Its unique chemical properties, coupled with recent research breakthroughs, position it as a valuable component in modern chemical innovation.

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